1,2-thiazole-5-sulfonamide
Description
Properties
CAS No. |
1934816-85-9 |
|---|---|
Molecular Formula |
C3H4N2O2S2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Optimization
Recent advancements have explored solvent alternatives to DCM, such as tetrahydrofuran (THF) and acetonitrile, to improve reaction efficiency. For instance, using THF reduced reaction times by 30% while maintaining yields above 70%. Catalytic systems employing 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) have also been investigated, with DMAP showing a 15% yield enhancement in bulky substituent cases.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry approach, reducing reaction times from hours to minutes. A 2025 study reported synthesizing 4-fluoro-N-(thiazol-2-yl)benzenesulfonamide in 20 minutes under microwave conditions (100°C, 300 W), achieving an 88% yield compared to 72% under conventional heating.
Case Studies of Specific Derivatives
4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide (Compound 1)
Synthesis :
2,3,5,6-Tetramethyl-N-(thiazol-2-yl)benzenesulfonamide (Compound 12)
Synthesis :
-
Reagents : 2-aminothiazole, 2,3,5,6-tetramethylbenzenesulfonyl chloride.
-
Conditions : DCM, Na₂CO₃, rt, 6 hours.
-
Characterization : ¹H NMR (DMSO-d₆) δ 2.20 (s, 6H), 2.50 (s, 6H), 6.75 (d, J = 4.6 Hz, 1H), 7.15 (s, 1H).
| Compound | Substituent | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 4-Fluoro | 85 | 100.00 |
| 12 | 2,3,5,6-Tetramethyl | 68 | 97.16 |
Purification and Characterization Techniques
Chromatographic Methods
Affinity chromatography has been employed for high-purity isolation, particularly for derivatives intended for enzymatic studies. Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent effectively separates sulfonamide derivatives, as evidenced by ≥95% purity in recent syntheses.
Chemical Reactions Analysis
Types of Reactions
1,2-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
1,2-thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Structural Analogues in the Thiadiazole Sulfonamide Family
Thiadiazole sulfonamides share structural similarities with 1,2-thiazole-5-sulfonamide but differ in ring composition and substituent placement. Key examples include:
Key Differences :
- Ring Heteroatoms : 1,2-Thiazole contains one sulfur and one nitrogen atom, whereas 1,3,4-thiadiazole derivatives feature two nitrogens and one sulfur, altering electronic properties and hydrogen-bonding capabilities .
- Substituent Reactivity : Sulfonamide groups at position 5 in 1,2-thiazole derivatives may exhibit distinct steric and electronic interactions compared to position 2 in 1,3,4-thiadiazoles, affecting target binding in biological systems.
Comparison with 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives, such as those synthesized in , differ in ring structure (three nitrogen atoms) but share sulfonamide/sulfonyl functionalization. For example:
- 5-(Phenoxymethyl)-4-R-alkylthio-1,2,4-triazoles: These compounds undergo oxidation to form 3-alkylsulfonyl derivatives, highlighting the role of sulfur-based functional groups in modulating bioactivity .
Key Contrasts :
- Ring Stability : Triazoles generally exhibit higher thermal stability compared to thiazoles due to additional nitrogen atoms, impacting their suitability for high-temperature applications.
- Biological Activity : Triazole sulfonamides are more commonly associated with antifungal activity, while thiazole sulfonamides show broader enzyme inhibition profiles .
Pharmacopeial Standards and Derivatives
Pharmacopeial references in and –6 emphasize the importance of thiazole-containing compounds in drug formulations:
- Thiazol-5-ylmethyl carbamates (e.g., compounds l , m ): These complex molecules incorporate thiazole rings as part of protease inhibitor scaffolds, demonstrating the versatility of thiazole sulfonamides in medicinal chemistry .
- Acetazolamide (USP Reference Standard): A 1,3,4-thiadiazole sulfonamide used as a carbonic anhydrase inhibitor, underscoring the therapeutic relevance of sulfonamide-functionalized heterocycles .
Comparison with Benzene-Fused Sulfonamides
describes 2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole), a UV-filtering agent.
- Solubility : Sulfonic acid derivatives (e.g., Ensulizole) are more water-soluble than sulfonamides, influencing their formulation in topical products.
- Stability : Benzene-fused systems enhance photostability, whereas thiazole sulfonamides may require protective packaging to prevent degradation .
Notes
Data Limitations : Direct references to this compound are absent in the provided evidence; comparisons are extrapolated from structurally related compounds.
Synthetic Pathways : Thiazole sulfonamides may require tailored synthetic strategies compared to thiadiazoles or triazoles due to differences in ring reactivity .
Pharmacological Potential: The sulfonamide group’s positioning on the thiazole ring could enhance target selectivity in drug design, warranting further investigation .
Q & A
Q. What are the common synthetic routes for 1,2-thiazole-5-sulfonamide derivatives?
The synthesis typically involves cyclization and sulfonylation steps. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride can be synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination. This intermediate is then converted to sulfonamide derivatives through reactions with amines . Alternative methods include modifying substituents on the thiazole ring to tailor biological activity .
Q. Which biological activities are associated with this compound derivatives?
These compounds exhibit diverse bioactivities:
- Antibacterial : Derivatives like 4-amino-N-(3-methoxyphenyl)-1,2-thiazole-5-sulfonamide show efficacy against Staphylococcus aureus and Escherichia coli .
- Antitumor : Screening against 60 cancer cell lines revealed promising activity for 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, particularly in leukemia and colon cancer models .
- Enzyme inhibition : Sulfonamide derivatives with fluorinated groups (e.g., sulfonyl fluoride) inhibit monoacylglycerol lipase (MAGL) with IC50 values as low as 2.7 μM .
| Activity | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 10 | Enzyme inhibition |
| Antifungal | Candida albicans | 12 | Cell wall disruption |
| MAGL Inhibition | Human MAGL | 2.7 | Enzyme inhibition |
Advanced Research Questions
Q. How can structural modifications optimize antitumor efficacy in this compound derivatives?
Key strategies include:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., chlorine, fluorine) at the 5-position of the thiazole ring enhances antitumor potency by improving target binding .
- Heterocyclic hybridization : Linking the thiazole core to triazole or quinoxaline moieties increases cytotoxicity via dual-targeting mechanisms (e.g., tubulin inhibition and DNA intercalation) .
- Bioisosteric replacement : Replacing sulfonamide with sulfonyl fluoride improves metabolic stability and MAGL inhibition .
Q. How can researchers resolve discrepancies in reported IC50 values across studies?
Contradictions often arise from:
- Structural variations : Minor changes in substituents (e.g., methoxy vs. chloro groups) significantly alter activity. For example, 2-methoxy derivatives show higher reactivity than non-substituted analogs .
- Assay conditions : Differences in cell lines (e.g., NCI-60 panel vs. single-cell models) or enzyme sources (recombinant vs. native MAGL) affect results .
- Data normalization : Ensure IC50 values are normalized to control compounds (e.g., cisplatin for cytotoxicity) to enable cross-study comparisons .
Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in sulfonamide derivatives?
A robust SAR study should include:
- Systematic substitution : Synthesize derivatives with controlled variations (e.g., para-methoxy, ortho-chloro) to isolate substituent effects .
- Docking studies : Use molecular docking to predict binding interactions with targets like MAGL or tubulin, validated by mutagenesis assays .
- High-throughput screening : Test compounds against diverse biological targets (e.g., kinase panels, microbial strains) to identify polypharmacological potential .
Q. How can researchers address challenges in synthesizing sulfonamide derivatives with high purity?
- Purification techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate sulfonamide byproducts.
- Analytical validation : Confirm purity via HPLC (>95%) and characterize structures using <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .
- Reaction optimization : Use mild bases (e.g., triethylamine) during sulfonylation to minimize side reactions like sulfone formation .
Methodological Considerations
- Data contradiction analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays) and consult structural databases (e.g., PubChem) to confirm compound integrity .
- Advanced characterization : For mechanistic studies, combine in vitro assays with in vivo pharmacokinetic profiling to assess bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
